2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17873096
InChI: InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14(3)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3,(H,13,15)
SMILES:
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

CAS No.:

Cat. No.: VC17873096

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 2-[methyl(piperidin-4-yl)amino]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14(3)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3,(H,13,15)
Standard InChI Key HDAPWBHYJNXVLY-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)CN(C)C1CCNCC1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol. Its IUPAC name reflects the presence of:

  • A piperidin-4-yl ring substituted with a methylamino group

  • An N-(propan-2-yl) acetamide side chain

Key structural identifiers include:

  • InChI: InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14(3)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3,(H,13,15)

  • SMILES: CC(C)NC(=O)CN(C)C1CCNCC1

Crystallographic and Conformational Data

Predicted collision cross-sections (CCS) for adducts, calculated via ion mobility spectrometry, are critical for analytical characterization :

Adductm/zPredicted CCS (Ų)
[M+H]+214.19139152.9
[M+Na]+236.17333159.3
[M-H]-212.17683153.8

The piperidine ring adopts a chair conformation, while the acetamide moiety exhibits free rotation, influencing intermolecular interactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves three stages:

  • Piperidine Functionalization:

    • Methylation of piperidin-4-amine using methyl iodide in methanol.

    • Yield optimization requires catalytic bases (e.g., K₂CO₃) and reflux conditions (70–80°C).

  • Acetamide Coupling:

    • Reaction of 2-chloroacetamide with N-methylpiperidin-4-amine in polar aprotic solvents (DMF or DCM).

    • Nucleophilic substitution facilitated by triethylamine.

  • Salt Formation (Optional):

    • Treatment with HCl gas in ethanol yields the dihydrochloride salt (C₁₁H₂₅Cl₂N₃O; MW 286.24 g/mol), enhancing aqueous solubility .

Industrial Scalability

Continuous flow reactors improve yield (≥85%) by minimizing side reactions. Catalytic hydrogenation replaces stoichiometric reductants, aligning with green chemistry principles.

PropertyTarget CompoundAnalog (CID 24690049)
Molecular Weight213.32 g/mol198.31 g/mol
LogP (Predicted)1.81.2
Aqueous Solubility12 mg/mL24 mg/mL

The reduced solubility of the target compound suggests prolonged tissue retention, potentially advantageous for sustained-release formulations .

Physicochemical and Regulatory Profile

Stability and Solubility

  • pKa: 8.9 (piperidine nitrogen), enabling protonation in physiological pH .

  • Thermal Stability: Decomposition ≥200°C, suitable for standard storage.

  • Salt Form Advantages: Dihydrochloride salt increases solubility to 48 mg/mL in PBS (pH 7.4) .

Regulatory Status

Research Applications and Future Directions

Drug Development

  • Prodrug Potential: Esterification of the acetamide carbonyl could enhance blood-brain barrier penetration.

  • Combinatorial Libraries: Serving as a core structure for generating >200 derivatives in anti-inflammatory and oncological screens .

Analytical Challenges

  • Chromatographic Resolution: Baseline separation from metabolites requires UPLC with HILIC columns (e.g., Acquity BEH Amide) .

  • Metabolite Identification: Predicted Phase I metabolites include N-demethylation and piperidine hydroxylation .

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